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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-methylpyridine

CAS No.: 92028-39-2

Cat. No.: B1372141

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Abstract

This technical guide provides a comprehensive overview of **2-(Benzyloxy)-5-methylpyridine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its fundamental chemical and physical properties, provides a plausible synthetic protocol, and explores its applications, particularly in the context of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Compound Identification and Physicochemical Properties

2-(Benzyloxy)-5-methylpyridine is a substituted pyridine derivative characterized by a benzyloxy group at the 2-position and a methyl group at the 5-position of the pyridine ring. This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of more complex molecular architectures.

Molecular Structure and Core Data

The structural and fundamental properties of **2-(Benzyloxy)-5-methylpyridine** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	5-methyl-2-(phenylmethoxy)pyridine	[1]
CAS Number	92028-39-2	[1][2]
Molecular Formula	C ₁₃ H ₁₃ NO	[1][2]
Molecular Weight	199.25 g/mol	[1]
Canonical SMILES	<chem>CC1=CN=C(C=C1)OCC2=CC=CC=C2</chem>	[1]
InChI Key	WSNVIUZAXLTSLK-UHFFFAOYSA-N	[1]

Predicted Spectroscopic Data

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on its chemical structure:

- ¹H NMR:** Protons on the pyridine ring are expected to appear in the aromatic region, with distinct signals for the methyl group protons and the benzylic methylene protons. The phenyl group protons will also be present in the aromatic region.
- ¹³C NMR:** The spectrum would show distinct signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons of both the pyridine and phenyl rings.
- FT-IR:** Characteristic peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and C-O stretching from the ether linkage.

Synthesis and Mechanistic Considerations

The synthesis of **2-(Benzyloxy)-5-methylpyridine** typically involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with benzyl alcohol in the presence of a base. A common precursor for this synthesis is 2-chloro-5-methylpyridine.

Generalized Synthesis Protocol

Reaction: Nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with benzyl alcohol.

Reagents:

- 2-chloro-5-methylpyridine
- Benzyl alcohol
- A suitable strong base (e.g., sodium hydride, potassium tert-butoxide)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

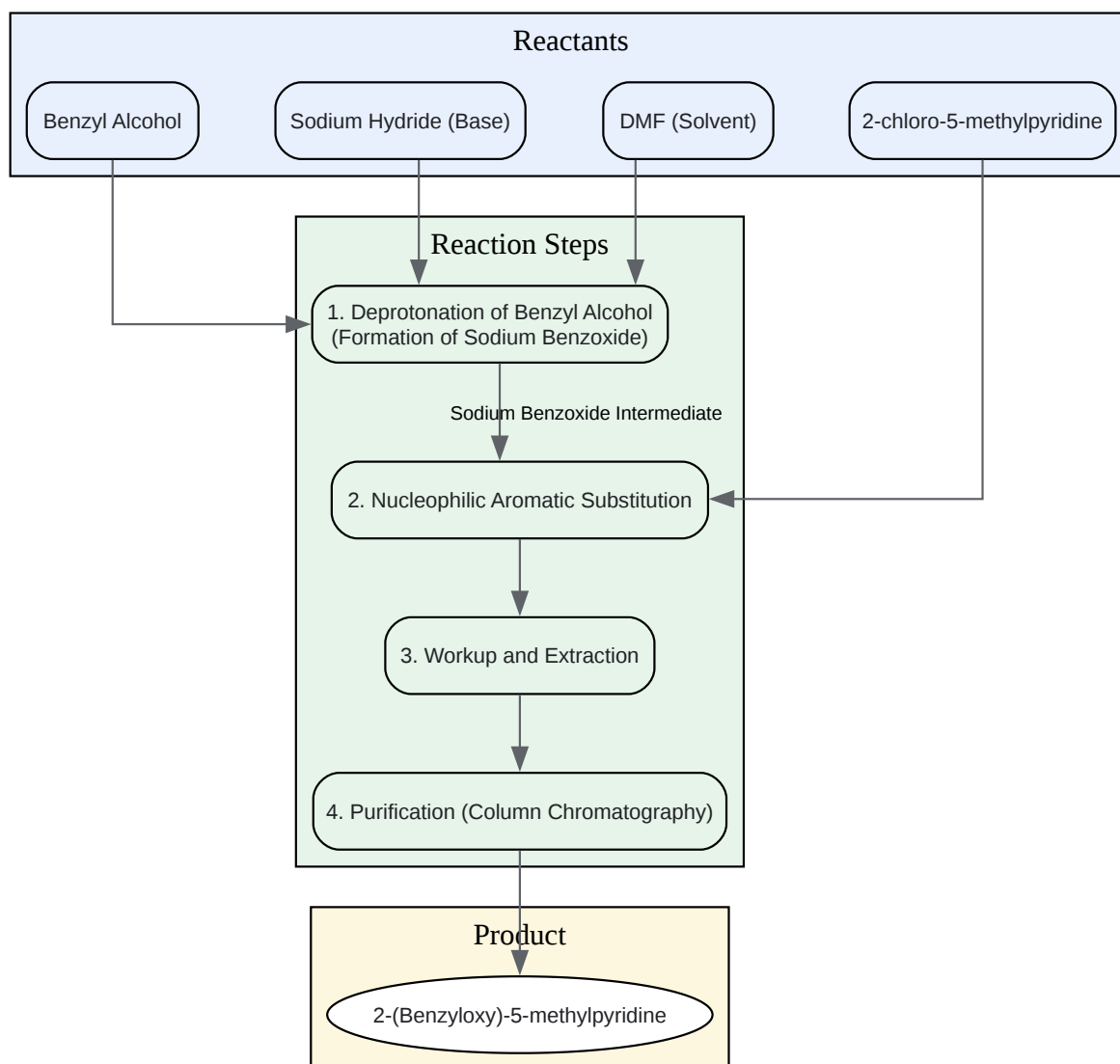
- To a solution of benzyl alcohol in anhydrous DMF, slowly add sodium hydride at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to stir for 30 minutes to facilitate the formation of the sodium benzoate intermediate. The evolution of hydrogen gas should be observed.
- Add 2-chloro-5-methylpyridine to the reaction mixture.
- Heat the mixture (e.g., to 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and carefully quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-(Benzyloxy)-5-methylpyridine**.

Causality of Experimental Choices:

- The use of a strong base like sodium hydride is crucial to deprotonate the benzyl alcohol, forming the highly nucleophilic benzoate anion required to attack the electron-deficient pyridine ring.
- Anhydrous polar aprotic solvents like DMF are chosen to dissolve the reactants and intermediates without interfering with the reaction mechanism (i.e., they do not have acidic protons).
- Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **2-(Benzyloxy)-5-methylpyridine**.

Applications in Research and Drug Development

Substituted pyridines are prevalent scaffolds in pharmacologically active compounds. **2-(Benzyloxy)-5-methylpyridine** serves as a versatile intermediate for introducing the 5-methyl-

2-pyridyl ether moiety into target molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in multi-step organic syntheses. The benzyloxy group can be selectively cleaved via catalytic hydrogenation to yield the corresponding 2-hydroxy-5-methylpyridine, providing a site for further derivatization. This two-step process allows for the introduction of the pyridinol moiety under conditions where a free hydroxyl group might not be tolerated. Pyridine derivatives are key components in a wide range of pharmaceuticals, including proton pump inhibitors and other therapeutic agents.[3]

Potential in Medicinal Chemistry

The pyridine core is a common motif in pharmacologically active molecules. By incorporating the **2-(benzyloxy)-5-methylpyridine** scaffold, medicinal chemists can explore structure-activity relationships (SAR) in the development of new chemical entities. For instance, related benzyloxy-substituted heterocyclic compounds have been investigated as multifunctional agents for neurodegenerative diseases like Parkinson's.[4] The strategic placement of the methyl and benzyloxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **2-(Benzyloxy)-5-methylpyridine**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Benzyloxy)-5-methylpyridine is a valuable heterocyclic compound with a well-defined molecular formula and weight. Its utility as a synthetic intermediate is well-established, providing a gateway to more complex substituted pyridines for applications in medicinal chemistry and materials science. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

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